2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide
Description
This compound is a pyrimido[5,4-b]indole derivative characterized by a benzyl group at position 3, a ketone at position 4, and an acetamide side chain linked to a 3-(methylthio)phenyl group. The methylthio (SCH₃) group on the phenyl ring may enhance lipophilicity and influence metabolic stability compared to other derivatives .
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-33-20-11-7-10-19(14-20)28-23(31)16-30-22-13-6-5-12-21(22)24-25(30)26(32)29(17-27-24)15-18-8-3-2-4-9-18/h2-14,17H,15-16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBQWZNILPKJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. The process usually begins with the formation of the pyrimido[5,4-b]indole core, followed by functionalization to introduce the benzyl, oxo, and acetyl groups. Key reagents and catalysts used in these steps include aldehydes, amines, carboxylic acids, and metal catalysts like palladium or platinum under specific conditions such as controlled temperature and pressure.
Industrial Production Methods
Industrial production methods focus on optimizing yield and efficiency. Large-scale synthesis might involve using flow reactors to maintain continuous reaction conditions, ensuring consistent product quality. Advanced purification techniques like chromatography and crystallization are employed to obtain high-purity this compound suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide undergoes various types of chemical reactions:
Oxidation: : Can involve reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Typically employs reducing agents such as lithium aluminium hydride to produce reduced forms of the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions facilitated by reagents such as alkyl halides or acids.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in alkaline or acidic medium.
Reduction: : Lithium aluminium hydride (LiAlH4) in anhydrous ether.
Substitution: : Alkyl halides in the presence of bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted during the reaction. For instance, oxidation might produce carboxylic acids, while reduction could result in alcohols or amines.
Scientific Research Applications
Chemistry
This compound serves as a precursor in the synthesis of various complex organic molecules, enabling the study of reaction mechanisms and the development of new synthetic pathways.
Biology
In biological research, it may act as an enzyme inhibitor or a substrate for studying metabolic pathways and enzyme-substrate interactions.
Medicine
The pharmacological properties of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide are being explored for potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry
In industrial applications, it can be used as an intermediate in the production of dyes, pigments, and advanced materials due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it might inhibit specific enzymes or receptors, blocking signaling pathways crucial for disease progression. Molecular docking studies can reveal interactions with biological macromolecules, shedding light on its precise mechanism.
Comparison with Similar Compounds
Key Structural Insights :
- Side Chain Variations : The 3-(methylthio)phenyl group provides moderate electron-donating effects, contrasting with electron-withdrawing groups like trifluoromethoxy in or sulfonyl in .
Physicochemical Properties
- Lipophilicity : The benzyl and methylthio groups increase logP compared to analogues with polar substituents (e.g., sulfonyl in ), suggesting improved membrane permeability.
- Solubility : The target compound’s low polarity may limit aqueous solubility, a common challenge for pyrimidoindoles. Derivatives with ionizable groups (e.g., sulfonic acid) in show better solubility but reduced bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
